molecular formula C14H15N3O2S2 B4523553 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B4523553
M. Wt: 321.4 g/mol
InChI Key: TYQHZERLJZYWTJ-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with thiomorpholine and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of thiomorpholine with a suitable pyridazinone precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thiophene ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiophene derivatives.

Scientific Research Applications

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiomorpholine and thiophene groups may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring but differ in their substituents and overall structure.

    Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents can exhibit varying properties and applications.

Uniqueness

2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-oxo-2-thiomorpholin-4-ylethyl)-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-13-4-3-11(12-2-1-7-21-12)15-17(13)10-14(19)16-5-8-20-9-6-16/h1-4,7H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQHZERLJZYWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
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2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
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2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

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